2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Overview for Advanced Research
2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Overview for Advanced Research
CAS Number: 405230-81-1
Molecular Formula: C₅H₂Cl₂N₂O₃
Molecular Weight: 208.99 g/mol
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in contemporary drug discovery and development, particularly in the field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dichloro-4-nitropyridine 1-oxide is presented in the table below. These properties are crucial for its application in organic synthesis and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1] |
| Molecular Weight | 208.99 g/mol | [2] |
| CAS Number | 405230-81-1 | [2] |
| Appearance | Pale yellow solid (predicted) | General knowledge |
| Purity | Typically ≥96% | [3] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for 2,5-Dichloro-4-nitropyridine 1-oxide are not extensively documented in publicly available literature, its structure suggests a synthetic route analogous to that of other nitropyridine N-oxides. A plausible synthetic pathway is outlined below.
General Synthetic Approach
The synthesis likely involves a two-step process starting from a corresponding dichloropyridine:
-
N-oxidation: The pyridine nitrogen is oxidized to the N-oxide. This is a common transformation for pyridine derivatives and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
-
Nitration: The resulting pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position. The N-oxide group is activating and directs nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for such transformations.
The workflow for this proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for 2,5-Dichloro-4-nitropyridine 1-oxide.
Chemical Reactivity
The reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide is governed by the presence of several functional groups: the pyridine N-oxide, two chloro substituents, and a nitro group. The electron-withdrawing nature of the nitro group and the chloro atoms makes the pyridine ring highly electron-deficient. This electronic characteristic dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.
Application in Targeted Protein Degradation
2,5-Dichloro-4-nitropyridine 1-oxide is commercially available as a "Protein Degrader Building Block".[3] This classification points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders.
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is typically composed of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
Due to its reactive chloro groups, 2,5-Dichloro-4-nitropyridine 1-oxide can be used as a versatile scaffold or linker precursor in the assembly of PROTACs. One of the chloro groups can be substituted with a linker attached to an E3 ligase ligand, while the other can be reacted with a linker connected to the target protein ligand, or vice versa. The pyridine N-oxide core itself may also play a role in the overall physicochemical properties and cell permeability of the final degrader molecule.
The logical relationship of this building block in the construction of a PROTAC is illustrated in the diagram below.
Caption: Role of 2,5-dichloro-4-nitropyridine 1-oxide in PROTAC synthesis.
Biological Activity of Related Compounds
It is important to note that the biological activity of 2,5-Dichloro-4-nitropyridine 1-oxide itself is likely of less interest than the activity of the final PROTAC molecules synthesized from it. The primary function of this building block is to facilitate the creation of these larger, more complex molecules.
Safety and Handling
As with any laboratory chemical, 2,5-Dichloro-4-nitropyridine 1-oxide should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dichloro-4-nitropyridine 1-oxide is a valuable chemical intermediate, particularly for researchers engaged in the development of targeted protein degraders. Its bifunctional nature, with two reactive chloro groups on an electron-deficient pyridine N-oxide core, makes it an attractive building block for the synthesis of PROTACs and other complex molecular architectures. While detailed studies on the compound itself are limited in the public domain, its utility is evident from its commercial availability as a specialized building block for advanced drug discovery applications. Future research will likely see the incorporation of this and similar scaffolds into a new generation of targeted therapeutics.
